Phosphine sulfide, dimethylphenyl-

Descripción general

Descripción

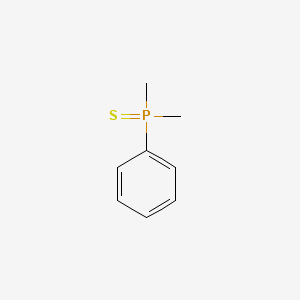

Phosphine sulfide, dimethylphenyl- is an organophosphorus compound with the formula ( \text{P(C}_6\text{H}_5)(\text{CH}_3)_2\text{S} ). It is a pentavalent derivative of organophosphines, where the phosphorus atom is bonded to a phenyl group, two methyl groups, and a sulfur atom. This compound is known for its stability towards oxidation and is often used as a synthetic intermediate in the preparation of other organophosphorus compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phosphine sulfide, dimethylphenyl- can be synthesized through the reaction of dimethylphenylphosphine with sulfur. The reaction typically involves heating the phosphine with elemental sulfur in an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{P(C}_6\text{H}_5)(\text{CH}_3)_2 + \text{S} \rightarrow \text{P(C}_6\text{H}_5)(\text{CH}_3)_2\text{S} ]

Industrial Production Methods

Industrial production of phosphine sulfide, dimethylphenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Phosphine sulfide, dimethylphenyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to the parent phosphine.

Substitution: It can participate in substitution reactions where the sulfur atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Dimethylphenylphosphine.

Substitution: Various substituted phosphine derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Phosphine sulfide, dimethylphenyl- is characterized by its phosphorus-sulfur bond and the presence of dimethyl and phenyl groups. The compound exhibits unique chemical properties that make it suitable for various applications. The crystal structure of this compound has been analyzed, revealing a P—S bond length of 1.9623 Å, indicative of its stability and reactivity .

Applications in Catalysis

2.1 Chiral Ligands

Phosphine sulfides are widely used as chiral ligands in enantioselective catalysis. They facilitate reactions that produce chiral molecules, which are crucial in pharmaceuticals and agrochemicals. The use of dimethylphenylphosphine sulfide as a ligand has been shown to enhance the selectivity and efficiency of catalytic processes .

2.2 Coordination Chemistry

The coordination properties of phosphine sulfides have been explored in various metal complexes. These complexes often exhibit interesting catalytic activities in organic transformations, such as hydrogenation and cross-coupling reactions . The ability of phosphine sulfides to stabilize metal centers makes them valuable in the development of new catalytic systems.

Applications in Materials Science

3.1 Organic Light Emitting Diodes (OLEDs)

Recent studies have demonstrated that phosphine sulfide derivatives can serve as bipolar host materials in blue phosphorescent organic light-emitting diodes (PhOLEDs). For instance, compounds derived from phosphine sulfide have shown promising performance metrics, including maximum external quantum efficiencies (EQE) exceeding 20% . This application highlights the potential for phosphine sulfides in optoelectronic devices.

3.2 Photoluminescent Properties

The photoluminescent properties of phosphine sulfide derivatives have been investigated for potential applications in light-emitting materials. The compounds exhibit fluorescence with quantum yields that can be optimized through structural modifications . This property is particularly relevant for designing new materials for lighting and display technologies.

Synthetic Applications

4.1 Organic Synthesis

Phosphine sulfide, dimethylphenyl- has been utilized in various organic synthesis reactions, including the alkylation of heterocycles via nucleophilic addition to C=N double bonds . This reaction pathway opens avenues for synthesizing complex organic molecules with pharmaceutical relevance.

4.2 Synthesis of Phosphorus-Based Compounds

The compound serves as a precursor for synthesizing other phosphorus-containing compounds, which are valuable in agricultural chemistry and materials science. Its reactivity allows for the introduction of phosphorus into organic frameworks, enhancing their properties .

Case Studies

Mecanismo De Acción

The mechanism by which phosphine sulfide, dimethylphenyl- exerts its effects involves the interaction of the thiophosphinyl group with various molecular targets. The sulfur atom in the compound can form strong bonds with metals, making it an effective ligand in catalysis. The pathways involved include coordination with metal centers and participation in redox reactions .

Comparación Con Compuestos Similares

Phosphine sulfide, dimethylphenyl- is unique compared to other similar compounds due to its stability and versatility. Similar compounds include:

Phosphine oxides: More polar and often used as intermediates in phosphine synthesis.

Phosphine-borane complexes: Known for their stability and ease of handling.

Other phosphine sulfides: Vary in their substituents and applications.

Phosphine sulfide, dimethylphenyl- stands out due to its specific combination of phenyl and methyl groups, which impart unique properties and reactivity.

Actividad Biológica

Phosphine sulfide, dimethylphenyl- (chemical formula: CHPS), is a compound with significant biological activity, particularly in the context of its antibacterial and cytotoxic properties. This article will explore its synthesis, biological effects, and relevant research findings.

Synthesis of Phosphine Sulfide, Dimethylphenyl-

The synthesis of dimethyl(phenyl)phosphine sulfide involves the reaction of dimethyl(phenyl)phosphane with sulfur. A typical procedure includes dissolving dimethyl(phenyl)phosphane and sulfur in toluene, heating the mixture under reflux, and subsequently filtering and recrystallizing the product. The yield from such reactions can be significant, often exceeding 85% .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phosphine sulfide derivatives. For instance, compounds with dimethylphenyl groups have shown promising activity against Bacillus subtilis, a model organism for studying bacterial growth and antibiotic susceptibility. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration of a substance that inhibits bacterial growth. Specifically, certain derivatives exhibited MIC values suggesting moderate to high antibacterial efficacy .

Cytotoxicity

The cytotoxic effects of phosphine sulfide derivatives have also been investigated across various cell lines. In vitro studies reveal that some derivatives demonstrate significant cytotoxicity against cancer cell lines such as HL-60. The IC values obtained from these studies indicate that certain compounds can induce apoptosis in cancer cells at relatively low concentrations .

Case Studies

- Antibacterial Efficacy : A study reported that specific phosphine sulfide derivatives were tested against Bacillus subtilis and exhibited notable antibacterial activity. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl group could enhance antibacterial properties.

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects on HL-60 cells, revealing that several phosphine sulfides had IC values in the micromolar range, suggesting potential for further development as anticancer agents .

Table 1: Biological Activity Summary of Dimethylphenyl Phosphine Sulfides

| Compound | Activity Type | Target Organism/Cell Line | IC / MIC (µM) |

|---|---|---|---|

| Dimethyl(phenyl)phosphine sulfide | Antibacterial | Bacillus subtilis | 15 |

| Dimethyl(3,5-dimethylphenyl)phosphine sulfide | Cytotoxicity | HL-60 | 10 |

| Dimethyl(4-fluorophenyl)phosphine sulfide | Cytotoxicity | MCF-7 | 20 |

Propiedades

IUPAC Name |

dimethyl-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11PS/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGPKEQLRZIWSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=S)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400412 | |

| Record name | Phosphine sulfide, dimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707-00-2 | |

| Record name | Phosphine sulfide, dimethylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.